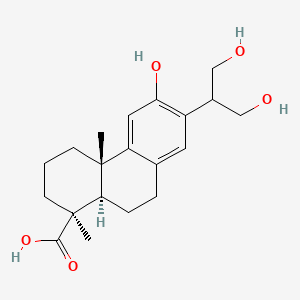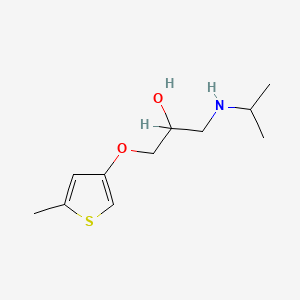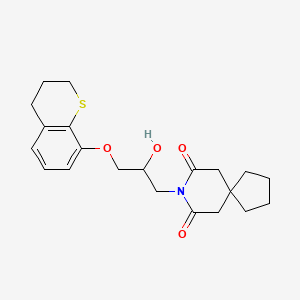
8-((3-(7,9-Dioxo-8-azaspiro(4.5)decan-8-yl)-2-hydroxypropyl)oxy)thiochroman
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((3-(7,9-Dioxo-8-azaspiro(4.5)decan-8-yl)-2-hydroxypropyl)oxy)thiochroman is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiochroman moiety linked to a spirocyclic structure, which imparts distinctive chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-(7,9-Dioxo-8-azaspiro(4.5)decan-8-yl)-2-hydroxypropyl)oxy)thiochroman typically involves multi-step organic reactions. The initial step often includes the formation of the spirocyclic core, followed by the introduction of the thiochroman moiety through nucleophilic substitution or other suitable reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis or enzymatic catalysis may also be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
8-((3-(7,9-Dioxo-8-azaspiro(4.5)decan-8-yl)-2-hydroxypropyl)oxy)thiochroman undergoes various chemical reactions, including:
Oxidation: Conversion of the thiochroman moiety to sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution at the spirocyclic or thiochroman rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions are tailored to the specific transformation, often involving controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
8-((3-(7,9-Dioxo-8-azaspiro(4.5)decan-8-yl)-2-hydroxypropyl)oxy)thiochroman has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers or catalysts, due to its unique structural features.
Mécanisme D'action
The mechanism of action of 8-((3-(7,9-Dioxo-8-azaspiro(4.5)decan-8-yl)-2-hydroxypropyl)oxy)thiochroman involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other spirocyclic and thiochroman derivatives, such as:
- 1,4-Dioxa-8-azaspiro[4.5]decane
- 4-Piperidone ethylene acetal
- 2-Oxa-6-azaspiro[3.3]heptane
Uniqueness
What sets 8-((3-(7,9-Dioxo-8-azaspiro(4.5)decan-8-yl)-2-hydroxypropyl)oxy)thiochroman apart is its unique combination of a spirocyclic core and a thiochroman moiety. This structural arrangement imparts distinctive chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
153804-33-2 |
|---|---|
Formule moléculaire |
C21H27NO4S |
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
8-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)-2-hydroxypropyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C21H27NO4S/c23-16(14-26-17-7-3-5-15-6-4-10-27-20(15)17)13-22-18(24)11-21(12-19(22)25)8-1-2-9-21/h3,5,7,16,23H,1-2,4,6,8-14H2 |
Clé InChI |
METDFQQFARFYCX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CC(=O)N(C(=O)C2)CC(COC3=CC=CC4=C3SCCC4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




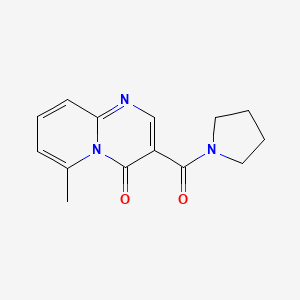


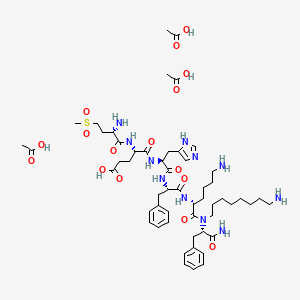
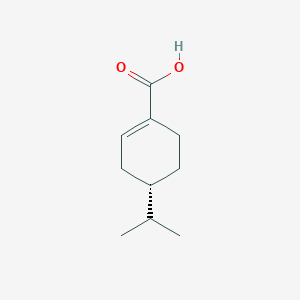
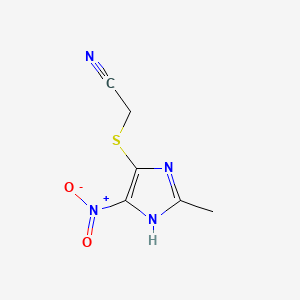
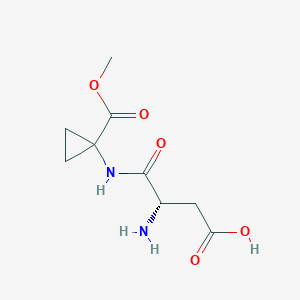
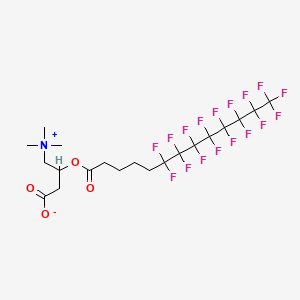
![2-[5-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]tetrazol-1-yl]ethyl N-(4-hydroxybutyl)carbamate;phosphoric acid](/img/structure/B12746636.png)
